molecular formula C13H11NO3 B1369354 5-(3-Methoxyphenyl)nicotinic acid CAS No. 97000-30-1

5-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1369354
CAS No.: 97000-30-1
M. Wt: 229.23 g/mol
InChI Key: ZHXBRJDPUURFHR-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where the 5-position of the pyridine ring is substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and nicotinic acid.

    Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or bromine, and amination reagents like ammonia or primary amines.

Major Products Formed

    Oxidation: 5-(3-Carboxyphenyl)nicotinic acid.

    Reduction: 5-(3-Methoxyphenyl)nicotinyl alcohol.

    Substitution: 5-(3-Halophenyl)nicotinic acid or 5-(3-Aminophenyl)nicotinic acid.

Scientific Research Applications

5-(3-Methoxyphenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)nicotinic acid
  • 5-(2-Thienyl)nicotinic acid
  • 5-(Methylsulfonyl)nicotinic acid

Uniqueness

5-(3-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBRJDPUURFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602381
Record name 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97000-30-1
Record name 5-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97000-30-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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